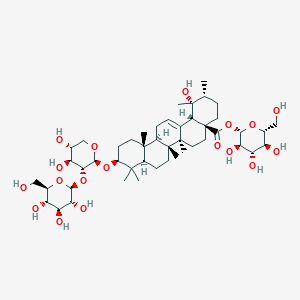![molecular formula C23H20FN5O3S B2491150 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 906233-00-9](/img/structure/B2491150.png)
2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler organic molecules. Elmuradov et al. (2011) synthesized 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, which are structurally related compounds, by reacting specific pyrimidin-4-ones with aromatic aldehydes in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). This research illustrates the type of synthetic strategies that might be employed for the synthesis of the molecule .
Molecular Structure Analysis
The detailed study of molecular structures, often through techniques such as X-ray crystallography, provides insights into the arrangement of atoms within a molecule and the nature of their bonding. Subasri et al. (2016) explored the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing the conformation and intramolecular hydrogen bonding within similar compounds, which could provide a foundation for understanding the structure of the molecule of interest (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. The synthesis and functionalization of pyrimidine derivatives, as detailed by Sunder and Maleraju (2013), involve reactions that modify the pyrimidine core, potentially altering the compound's chemical behavior (Sunder & Maleraju, 2013).
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
Compounds with complex pyrimidine derivatives, similar to the one , are often explored for their potential in radiopharmaceutical applications. For instance, the radiosynthesis of selective radioligands like [18F]PBR111 for imaging translocator proteins with PET highlights the significance of fluoroethoxy and fluoropropoxy substituted compounds in neuroimaging and the diagnosis of neuroinflammatory processes. These compounds, through their selective binding and imaging capabilities, contribute to understanding and diagnosing various neurological disorders, including neurodegenerative diseases (Dollé et al., 2008).
Antitumor and Anticancer Research
Several synthesized pyrimidine derivatives have shown promising antitumor and anticancer activities. For example, research into compounds like pyrido[2,3-d]pyrimidine derivatives has demonstrated significant anticonvulsant and antidepressant activities, indicating their potential as therapeutic agents in treating related disorders. Moreover, fluoro-substituted compounds, including benzo[b]pyran derivatives, have been identified for their anti-lung cancer activity, suggesting the importance of these compounds in developing new anticancer drugs (Zhang et al., 2016).
Antimicrobial and Anti-inflammatory Properties
The synthesis and biological evaluation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have revealed their potential as anti-inflammatory and analgesic agents. These studies demonstrate the broad spectrum of biological activities exhibited by pyrimidine derivatives, including antimicrobial and anti-inflammatory effects, which could be pivotal in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroinflammation and PET Imaging
The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) showcases the application of pyrimidine derivatives in neuroinflammation research and PET imaging. Such compounds, with their high affinity for TSPO, offer valuable tools for in vivo imaging of neuroinflammatory processes, aiding in the early diagnosis and monitoring of neurological disorders (Damont et al., 2015).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)15-6-4-3-5-7-15)33-13-17(30)25-12-14-8-10-16(24)11-9-14/h3-11H,12-13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRLOCUFZKONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)



![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)
![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)